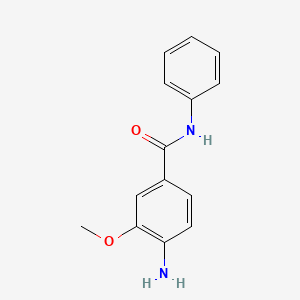

4-Amino-3-methoxy-N-phenylbenzamide

Übersicht

Beschreibung

4-Amino-3-methoxy-N-phenylbenzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It is known that the compound has certain electronic transfer properties, which may play a role in its interactions with target molecules .

Biochemical Pathways

It is known that the compound can be used in organic synthesis reactions as an intermediate, particularly for the synthesis of organic compounds containing a benzamide group .

Pharmacokinetics

The compound is known to be soluble in some organic solvents under anhydrous conditions, such as dimethyl sulfoxide and dichloromethane . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The compound is known to be used in the preparation of dyes, fluorescent materials, coatings, optical imaging agents, and fluorescent yellow dyes . This suggests that the compound may have effects at the molecular level that result in these properties.

Biologische Aktivität

4-Amino-3-methoxy-N-phenylbenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound has the molecular formula CHNO and features an amino group at the para position, a methoxy group at the meta position, and a phenyl group attached to the nitrogen atom of the amide. This unique substitution pattern influences its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies indicate that it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, thereby showing potential in managing diabetes mellitus . The compound's structural similarity to other biologically active molecules allows it to modulate enzyme activity by binding to active sites, which can lead to reduced substrate access.

Antiviral Activity

Research has demonstrated that derivatives of N-phenylbenzamide, including this compound, exhibit broad-spectrum antiviral effects. For instance, a study highlighted its efficacy against Hepatitis B virus (HBV) through mechanisms that increase intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .

Case Study: Anti-HBV Activity

In vitro evaluations showed that certain derivatives significantly inhibited HBV replication. The compound IMB-0523, a derivative of this compound, was particularly noted for its ability to act against both wild-type and drug-resistant strains of HBV .

Antiviral Efficacy Against EV71

Another study assessed the antiviral activity against Enterovirus 71 (EV71), a virus associated with hand, foot, and mouth disease. The compound exhibited effective inhibition at low micromolar concentrations, suggesting its potential as a lead compound for developing antiviral drugs targeting EV71 .

Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, primarily attributed to its structural features which allow it to interact with specific enzymes and receptors.

Antidiabetic Potential

Research indicates that 4-Amino-3-methoxy-N-phenylbenzamide may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme crucial for glucose metabolism. This inhibition can lead to improved glycemic control in diabetic patients. A study demonstrated that certain derivatives of aminobenzamide showed enhanced activity against DPP-IV, suggesting that this compound could be a lead for developing new antidiabetic agents .

Antiviral Activity

The compound has displayed broad-spectrum antiviral properties:

- Against Hepatitis B Virus (HBV) : In vitro studies revealed that derivatives of this compound significantly inhibited HBV replication by increasing intracellular levels of APOBEC3G, a protein that restricts viral replication.

- Against Enterovirus 71 (EV71) : The compound was effective in inhibiting EV71 at low micromolar concentrations, indicating its potential as a candidate for developing antiviral drugs targeting this virus associated with hand, foot, and mouth disease .

Therapeutic Applications

The diverse pharmacological activities of this compound suggest several therapeutic applications:

Antiprotozoal Activity

Recent studies have indicated that N-phenylbenzamide derivatives can act against kinetoplastid parasites, including Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism involves disrupting the binding of essential proteins to DNA, leading to parasite death .

Cancer Therapy

The compound's ability to modulate various signaling pathways positions it as a potential therapeutic agent in cancer treatment. It may influence pathways related to inflammation and cell proliferation, making it relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps starting from simpler precursors. The structure-activity relationship studies have been pivotal in optimizing the compound for enhanced biological activity.

Synthesis Methodologies

The synthesis generally includes:

- Formation of the amide bond : Reacting an appropriate amine with a carboxylic acid derivative.

- Introduction of functional groups : Utilizing methods such as methylation to introduce the methoxy group at the meta position.

- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Summary of Biological Activities

Anti-HBV Activity

In vitro evaluations highlighted that certain derivatives derived from this compound significantly inhibited HBV replication across different strains, showcasing its potential as a therapeutic agent for chronic hepatitis B infections.

Anti-EV71 Efficacy

A study assessing the antiviral activity against EV71 demonstrated effective inhibition at low concentrations, with selectivity indices comparable to established antiviral drugs, suggesting its viability for further development into clinical applications .

Analyse Chemischer Reaktionen

Functionalization and Modifications

Functionalization of the benzamide moiety can lead to enhanced biological activity or altered physicochemical properties. Notable reactions include:

-

Direct Alkylation : Recent studies have demonstrated that N,N-dialkyl benzamides can undergo direct alkylation with methyl sulfides under basic conditions, utilizing lithium diisopropylamide (LDA) as a base, facilitating the formation of α-sulfenylated ketones without the need for transition metal catalysts .

Antiviral Activity

Research has indicated that derivatives of 4-amino-3-methoxy-N-phenylbenzamide exhibit antiviral properties against Enterovirus 71 (EV71). For example, compounds synthesized from this scaffold showed IC50 values ranging from 5.7 to 12 μM against various strains of EV71, demonstrating significant antiviral activity with low cytotoxicity to host cells .

Antiviral Activity Table

The following table summarizes the antiviral activity of selected derivatives of this compound against different strains of EV71:

| Compound | IC50 (μM) | Cytotoxicity (TC50 μM) | Selectivity Index (SI) |

|---|---|---|---|

| 1a | >820 | 350 ± 24 | 2.3 |

| 1c | 15 ± 0.6 | 520 ± 29 | 36 |

| 1e | 12 ± 1.1 | 620 ± 0.0 | 51 |

| 2a | >630 | >630 | - |

| 3g | 31 ± 4.3 | >560 | >16 |

This table illustrates the effectiveness of various synthesized compounds in inhibiting viral activity while maintaining acceptable levels of cytotoxicity.

Eigenschaften

IUPAC Name |

4-amino-3-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRMSRRCGFUJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.